molecular formula C23H26N2O2 B7699073 N-(2,5-dimethylphenyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)butyramide

N-(2,5-dimethylphenyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)butyramide

Cat. No. B7699073
M. Wt: 362.5 g/mol
InChI Key: BFQNTXUMDXVVNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,5-dimethylphenyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)butyramide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly known as DMQB or 3-Hydroxyflavone-8-carboxylic acid butyramide. DMQB is a synthetic compound that can be synthesized using various methods. In

Mechanism of Action

The mechanism of action of DMQB is not fully understood. However, studies have shown that DMQB exhibits its anti-inflammatory and anti-cancer properties by inhibiting the activity of various enzymes and proteins involved in the inflammatory and cancer pathways. DMQB has also been shown to activate the AMP-activated protein kinase pathway, which plays a crucial role in regulating cellular metabolism and energy homeostasis.
Biochemical and Physiological Effects:
DMQB has been shown to have a variety of biochemical and physiological effects. Studies have shown that DMQB can reduce the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. DMQB has also been shown to inhibit the activity of various enzymes involved in the production of reactive oxygen species, which can cause oxidative damage to cells. In addition, DMQB has been shown to inhibit the proliferation of cancer cells and induce apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

One of the advantages of using DMQB in lab experiments is its high yield and purity. DMQB can be synthesized using various methods, and the purity of the compound can be achieved using various purification techniques. Another advantage of using DMQB is its versatility. DMQB can be used in various assays to study its potential applications in various fields. However, one of the limitations of using DMQB in lab experiments is its cost. DMQB is a synthetic compound, and the cost of synthesis can be high.

Future Directions

There are several future directions for the study of DMQB. One direction is to study the potential use of DMQB in the treatment of neurodegenerative disorders such as Alzheimer's disease. Another direction is to study the potential use of DMQB in the development of anti-aging products. In addition, further studies are needed to fully understand the mechanism of action of DMQB and its potential applications in various fields.
Conclusion:
In conclusion, DMQB is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMQB can be synthesized using various methods, and the purity of the compound can be achieved using various purification techniques. DMQB has been extensively studied for its potential applications in the field of medicine, and it has been shown to exhibit anti-inflammatory, anti-cancer, and anti-diabetic properties. DMQB has also been studied for its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease. Further studies are needed to fully understand the mechanism of action of DMQB and its potential applications in various fields.

Synthesis Methods

DMQB can be synthesized using various methods, including the reaction of 2,5-dimethylphenyl isocyanate with 2-hydroxy-6-methylquinoline-3-carbaldehyde in the presence of butyric acid. Another method involves the reaction of 2,5-dimethylphenyl isocyanate with 2-hydroxy-6-methylquinoline-3-carboxylic acid in the presence of butyric acid. The yield of DMQB using these methods is high, and the purity of the compound can be achieved using various purification techniques.

Scientific Research Applications

DMQB has been extensively studied for its potential applications in various fields. In the field of medicine, DMQB has been shown to exhibit anti-inflammatory, anti-cancer, and anti-diabetic properties. DMQB has also been studied for its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease. In addition, DMQB has been shown to have antioxidant properties, making it a potential candidate for the development of anti-aging products.

properties

IUPAC Name

N-(2,5-dimethylphenyl)-N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O2/c1-5-6-22(26)25(21-12-16(3)7-9-17(21)4)14-19-13-18-11-15(2)8-10-20(18)24-23(19)27/h7-13H,5-6,14H2,1-4H3,(H,24,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFQNTXUMDXVVNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)N(CC1=CC2=C(C=CC(=C2)C)NC1=O)C3=C(C=CC(=C3)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.